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molecular formula C13H15NO2 B178367 Benzyl (3-methylenecyclobutyl)carbamate CAS No. 130368-98-8

Benzyl (3-methylenecyclobutyl)carbamate

Cat. No. B178367
M. Wt: 217.26 g/mol
InChI Key: HYOKBMVQTGNOCY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05153352

Procedure details

To a stirred solution of 26.7 g (238 mmol) of 3-methylenecyclobutane carboxylic acid (Cripps, H. N.; Williams, J. K.; Sharkey, W. H. J. Am. Chem. Soc. 1959, 81, 2723 2728) in 100 mL of toluene at 0° C. was added 36.4 mL (262 mmol) of triethylamine and then 72.1 g (262 mmol) of diphenylphosphoryl azide. The reaction mixture was then heated at 80° C., and after 1 h, 28.33 g (262 mmol) of benzyl alcohol was added. After 15 h at 85° C., the cooled reaction mixture was poured into 1 L of ether, washed with saturated aqueous NaHCO3, and then saturated aqueous NaCl, dried over MgSO4, and then concentrated under reduced pressure. Chromatography of the residue in three portions on 1400 g of silica gel with 80:20/hexane:EtOAc afforded 35.4 g (63%) of the desired compound. MS DCI/NH3M?Z: 218 (M+H)+, 235 (M+NH4)+ ;1H NMR (CDCl3) 2.60 (m, 2H), 3.05 (m, 2H), 4.20 (m, 1H), 4.83 (m, 2H), 5.21 (s, 2H), 7.45 (m, 5H).
Quantity
26.7 g
Type
reactant
Reaction Step One
Quantity
36.4 mL
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
72.1 g
Type
reactant
Reaction Step Two
Quantity
28.33 g
Type
reactant
Reaction Step Three
Name
Quantity
1 L
Type
solvent
Reaction Step Four
Yield
63%

Identifiers

REACTION_CXSMILES
C=[C:2]1[CH2:5][CH:4]([C:6](O)=O)[CH2:3]1.C([N:11]([CH2:14]C)CC)C.C1(P(N=[N+]=[N-])(C2C=CC=CC=2)=[O:23])C=CC=CC=1.[CH2:33]([OH:40])[C:34]1[CH:39]=[CH:38][CH:37]=[CH:36][CH:35]=1>C1(C)C=CC=CC=1.CCOCC>[CH2:33]([O:40][C:14]([NH:11][CH:2]1[CH2:3][C:4](=[CH2:6])[CH2:5]1)=[O:23])[C:34]1[CH:39]=[CH:38][CH:37]=[CH:36][CH:35]=1

Inputs

Step One
Name
Quantity
26.7 g
Type
reactant
Smiles
C=C1CC(C1)C(=O)O
Name
Quantity
36.4 mL
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
100 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Two
Name
Quantity
72.1 g
Type
reactant
Smiles
C1(=CC=CC=C1)P(=O)(C1=CC=CC=C1)N=[N+]=[N-]
Step Three
Name
Quantity
28.33 g
Type
reactant
Smiles
C(C1=CC=CC=C1)O
Step Four
Name
Quantity
1 L
Type
solvent
Smiles
CCOCC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WAIT
Type
WAIT
Details
After 15 h at 85° C.
Duration
15 h
CUSTOM
Type
CUSTOM
Details
the cooled reaction mixture
WASH
Type
WASH
Details
washed with saturated aqueous NaHCO3
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
saturated aqueous NaCl, dried over MgSO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
C(C1=CC=CC=C1)OC(=O)NC1CC(C1)=C
Measurements
Type Value Analysis
AMOUNT: MASS 35.4 g
YIELD: PERCENTYIELD 63%
YIELD: CALCULATEDPERCENTYIELD 68.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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